molecular formula C19H28N2O4 B6137671 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B6137671
M. Wt: 348.4 g/mol
InChI Key: RLWSTSGSHXTULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as MMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPP belongs to the class of piperidinecarboxamide compounds and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been shown to activate several transcription factors that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been shown to possess a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is that its effects may vary depending on the cell type or animal model used.

Future Directions

There are several potential future directions for the study of 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide. One area of interest is the development of 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide may have potential applications in the treatment of cancer and other inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide and to develop effective treatments based on this compound.

Synthesis Methods

The synthesis of 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide involves several steps, including the reaction of piperidine with 3-(4-methoxyphenyl)propylamine, followed by the addition of 2-methoxyethyl isocyanate. The resulting product is then purified through a series of chromatographic techniques to yield 1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-24-13-12-21-14-16(7-10-18(21)22)19(23)20-11-3-4-15-5-8-17(25-2)9-6-15/h5-6,8-9,16H,3-4,7,10-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWSTSGSHXTULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)NCCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.